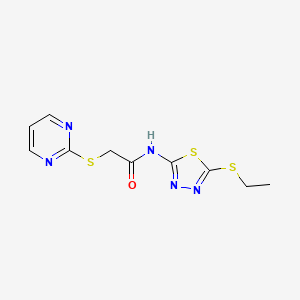

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide

Description

Properties

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5OS3/c1-2-17-10-15-14-9(19-10)13-7(16)6-18-8-11-4-3-5-12-8/h3-5H,2,6H2,1H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAVOJJHAVQDEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiosemicarbazide Cyclization

The 1,3,4-thiadiazole core is typically synthesized from thiosemicarbazide derivatives. For example:

- Starting Material : 4-(4-Nitrophenyl)thiosemicarbazide is cyclized with carbon disulfide (CS₂) in alkaline conditions (KOH/ethanol) to form 5-substituted-1,3,4-thiadiazole-2-thiones.

- Ethylthio Introduction : Thiolation of 5-amino-1,3,4-thiadiazole-2-thione with ethyl bromide or diethyl sulfate in the presence of a base (e.g., NaOH) yields 5-(ethylthio)-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

Formation of the Chloroacetamide Intermediate

The 5-(ethylthio)-1,3,4-thiadiazol-2-amine is functionalized with a chloroacetyl group to enable subsequent nucleophilic substitution:

Acylation with Chloroacetyl Chloride

- Procedure :

- 5-(Ethylthio)-1,3,4-thiadiazol-2-amine is dissolved in anhydrous DMF or acetonitrile.

- Chloroacetyl chloride is added dropwise at 0–5°C under inert atmosphere.

- Triethylamine (TEA) is used as a base to scavenge HCl.

- Workup : The mixture is poured into ice-water, and the precipitate is filtered and purified via silica gel chromatography (eluent: ethyl acetate/hexane).

Reaction Conditions :

- Molar Ratio : 1:1.2 (amine:chloroacetyl chloride)

- Temperature : 0–5°C → room temperature

- Yield : 70–85%

Characterization Data :

- ¹H NMR (CDCl₃): δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 3.20 (q, J = 7.2 Hz, 2H, SCH₂), 4.15 (s, 2H, COCH₂Cl).

- IR (KBr) : 1685 cm⁻¹ (C=O), 680 cm⁻¹ (C-Cl).

Nucleophilic Substitution with Pyrimidin-2-Thiol

The chloroacetamide intermediate undergoes nucleophilic displacement with pyrimidin-2-thiol to install the pyrimidinylthio moiety:

Thiolation Strategy

- Pyrimidin-2-Thiol Preparation :

- Substitution Reaction :

Workup : The crude product is purified via recrystallization (methanol/water) or column chromatography.

Reaction Conditions :

Characterization Data :

- ¹H NMR (DMSO-d₆): δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.18 (q, J = 7.1 Hz, 2H, SCH₂), 4.32 (s, 2H, COCH₂S), 7.45 (t, J = 4.8 Hz, 1H, pyrimidine-H), 8.75 (d, J = 4.8 Hz, 2H, pyrimidine-H).

- MS (ESI) : m/z 313.4 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Thiadiazole-Thioacetamide Coupling

A streamlined approach involves simultaneous thiadiazole formation and thioacetamide coupling:

- Procedure :

- 5-(Ethylthio)-1,3,4-thiadiazol-2-amine, chloroacetyl chloride, and pyrimidin-2-thiol are reacted in a single pot with K₂CO₃ in acetonitrile.

- Advantages : Reduced purification steps; higher atom economy.

- Yield : 50–60%.

Critical Analysis of Methodologies

Reaction Efficiency and Byproduct Formation

Solvent and Base Optimization

- Solvent : Acetonitrile outperforms DMF in minimizing side reactions (e.g., hydrolysis).

- Base : K₂CO₃ provides superior yields compared to TEA due to milder conditions.

Tabulated Synthesis Data

Table 1. Comparative Synthesis Conditions for N-(5-(Ethylthio)-1,3,4-Thiadiazol-2-yl)-2-(Pyrimidin-2-ylthio)Acetamide

Chemical Reactions Analysis

Types of Reactions

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atoms in the thiadiazole and pyrimidine rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding thiols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide has shown promising results in antimicrobial studies. The presence of thiadiazole and pyrimidine rings is often associated with antimicrobial properties in similar compounds. Research indicates that derivatives of thiadiazole exhibit significant activity against various bacterial and fungal strains .

Anticancer Potential

The compound's structural features suggest potential anticancer properties. Thiadiazole derivatives have been documented to possess cytotoxic effects against several cancer cell lines. Studies have indicated that compounds with similar functionalities can inhibit cancer cell proliferation through various mechanisms .

Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial activity of thiadiazole derivatives found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, highlighting its potential as a therapeutic agent .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer effects of thiadiazole compounds, this compound was tested against human cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, suggesting that this compound could serve as a lead for further development in cancer therapy .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(5-benzylthio)-1,3,4-thiadiazol-2-yl)-acetamide | Structure | Higher lipophilicity due to benzyl group |

| N-(5-methylthio)-1,3,4-thiadiazol-2-yl)-acetamide | Structure | Enhanced solubility profile |

| N-(5-chlorothio)-1,3,4-thiadiazol-2-yl)-acetamide | Structure | Increased potency against specific cancer cell lines |

This table illustrates how variations in substituents on the thiadiazole ring can influence the biological activity of related compounds.

Mechanism of Action

The mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiadiazole and pyrimidine rings can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide

- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-4-ylthio)acetamide

Uniqueness

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide is unique due to the specific positioning of the ethylthio and pyrimidin-2-ylthio groups, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct biological activities and applications compared to similar compounds.

Biological Activity

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiadiazole ring and a pyrimidine moiety, which are known for their pharmacological significance. The structural formula can be represented as follows:

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound demonstrate cytotoxicity against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 |

| Compound B | A549 (Lung) | 0.2 |

| Compound C | HeLa (Cervical) | 4.2 |

These findings suggest that modifications in the thiadiazole structure can enhance anticancer activity significantly .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens. In vitro studies revealed notable antibacterial effects:

| Pathogen | Inhibition Rate (%) at 100 µg/mL |

|---|---|

| Xanthomonas oryzae pv. oryzicola | 30% |

| Xanthomonas oryzae pv. oryzae | 56% |

These results indicate that the compound exhibits better activity than traditional bactericides such as thiodiazolecopper .

Antiviral Activity

The antiviral potential of related compounds has been explored against HIV strains. For example, a derivative showed inhibitory activity with EC50 values of 0.96 μg/mL against HIV-1 strain IIIB . While this activity is lower than that of established antiviral agents like efavirenz, it suggests a promising avenue for further research into non-nucleoside antiviral agents.

Structure–Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is influenced by their structural components. The presence of electron-withdrawing groups and specific substitutions on the thiadiazole ring can enhance potency:

- Substituents : Variations in substituents on the thiadiazole and pyrimidine rings can lead to significant changes in biological activity.

- Hydrophobic Interactions : The introduction of hydrophobic moieties has been shown to improve binding affinity to target proteins.

Case Studies

Recent studies have synthesized various derivatives based on the core structure of this compound. For instance:

- Antitumor Study : A series of pyrimidine derivatives were tested for their ability to inhibit tumor growth in vivo and showed promising results compared to standard chemotherapy agents .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial spectrum of synthesized thiadiazole derivatives against clinical isolates and found several compounds with potent activity .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(pyrimidin-2-ylthio)acetamide?

Methodological Answer:

The synthesis involves multi-step nucleophilic substitution and coupling reactions. A typical approach includes:

Core Thiadiazole Formation : React 5-(ethylthio)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under reflux in triethylamine to form the acetamide intermediate .

Thioether Linkage : Introduce the pyrimidin-2-ylthio group via a thiol-disulfide exchange reaction using potassium carbonate as a base in acetone or DMF .

Purification : Recrystallize from ethanol/pet-ether mixtures and validate purity via HPLC (>95%) and spectral characterization (¹H/¹³C NMR, IR, HRMS) .

Basic: What in vitro models are appropriate for preliminary cytotoxic evaluation of this compound?

Methodological Answer:

- Cancer Cell Lines : Use MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) for IC50 determination via MTT assays, with cisplatin as a positive control .

- Selectivity Screening : Include non-cancerous NIH3T3 (mouse fibroblast) cells to assess specificity. A selectivity index (SI = IC50(non-cancer)/IC50(cancer)) >3 indicates therapeutic potential .

- Dose Range : Test concentrations from 0.01–100 µM over 48–72 hours .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

- Substituent Variation : Systematically modify the ethylthio (C2H5S) and pyrimidinylthio groups. For example:

- Activity Correlation : Compare IC50 values against MCF-7/A549 and enzyme targets (e.g., aromatase) to identify key pharmacophores .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like aromatase or NMDA receptors .

Advanced: How can free energy perturbation (FEP) and blood-brain barrier (BBB) permeability predictions guide CNS-targeted optimization?

Methodological Answer:

- FEP Simulations : Calculate relative binding free energies for analogs targeting CNS receptors (e.g., NMDA). Prioritize derivatives with ΔΔG < 1 kcal/mol .

- BBB Penetration : Use in silico tools (e.g., SwissADME) to predict logP (optimal 2–3) and P-gp substrate likelihood. Introduce cyclohexylmethyl groups (as in ) to enhance passive diffusion .

- In Vivo Validation : Perform pharmacokinetic studies in rodents to confirm brain-to-plasma ratios >0.3 .

Advanced: How to address contradictory cytotoxicity data between similar thiadiazole derivatives?

Methodological Answer:

- Source Analysis : Verify assay conditions (e.g., serum concentration, incubation time). For example, IC50 discrepancies in MCF-7 cells may arise from varying serum-free vs. serum-containing media .

- Structural Nuances : Compare substituent effects. Ethylthio groups may enhance membrane permeability vs. methylthio, altering apparent potency .

- Replicate Experiments : Repeat assays in triplicate with standardized protocols (e.g., CLSI guidelines) .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

- Spectral Characterization :

- ¹H/¹³C NMR : Confirm acetamide carbonyl (δ ~167–170 ppm) and thiadiazole C=N (δ ~160 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Advanced: What mechanistic studies can elucidate this compound’s anticancer activity?

Methodological Answer:

- Enzyme Inhibition : Test aromatase inhibition via fluorescence-based assays (IC50 < 0.1 mM suggests potency comparable to letrozole) .

- Apoptosis Assays : Perform Annexin V/PI staining and caspase-3 activation assays in treated MCF-7 cells .

- Transcriptomics : Use RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) post-treatment .

Advanced: How to design derivatives for enhanced selectivity against glutaminolysis targets (e.g., GLS1)?

Methodological Answer:

- Targeted Modifications : Incorporate trifluoromethyl or pyridazine groups, as seen in clinical-stage GLS inhibitors like CB-839 .

- Biochemical Assays : Measure glutamine consumption and glutamate production in treated cancer cells .

- Co-crystallization : Solve X-ray structures with GLS1 (using SHELX ) to guide rational design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.